molecular formula C18H18Br2N2OS B2551387 (4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone CAS No. 1164557-05-4

(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone

Cat. No.: B2551387
CAS No.: 1164557-05-4
M. Wt: 470.22
InChI Key: UNPQSXMZLBAXOL-QPJJXVBHSA-N
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Description

(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone is a complex organic compound that features a thienyl group substituted with two bromine atoms, a piperazine ring, and a phenylpropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4,5-dibromothiophene.

    Formation of Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with cinnamaldehyde under acidic conditions to form 4-[(E)-3-phenyl-2-propenyl]piperazine.

    Coupling Reaction: The final step involves coupling the 4,5-dibromothiophene with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atoms can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids or alkyl halides are common.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the substituent used.

Scientific Research Applications

(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone depends on its application:

    Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Biochemical Pathways: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4,5-dibromo-2-thienylmethanone: Lacks the piperazine and phenylpropenyl groups.

    4-[(E)-3-phenyl-2-propenyl]piperazino}methanone: Lacks the thienyl and bromine groups.

Uniqueness

(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the thienyl and piperazine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(4,5-dibromothiophen-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Br2N2OS/c19-15-13-16(24-17(15)20)18(23)22-11-9-21(10-12-22)8-4-7-14-5-2-1-3-6-14/h1-7,13H,8-12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPQSXMZLBAXOL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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